[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride [(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 31081-68-2
VCID: VC18421107
InChI: InChI=1S/C22H27ClN2O3.ClH/c1-3-11-12-8-15-19-22(13-6-4-5-7-14(13)24(19)2)9-16(25(15)21(11)27)18(12)20(22)28-17(26)10-23;/h4-7,11-12,15-16,18-21,27H,3,8-10H2,1-2H3;1H/t11-,12?,15-,16-,18?,19-,20?,21+,22?;/m0./s1
SMILES:
Molecular Formula: C22H28Cl2N2O3
Molecular Weight: 439.4 g/mol

[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride

CAS No.: 31081-68-2

Cat. No.: VC18421107

Molecular Formula: C22H28Cl2N2O3

Molecular Weight: 439.4 g/mol

* For research use only. Not for human or veterinary use.

[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride - 31081-68-2

Specification

CAS No. 31081-68-2
Molecular Formula C22H28Cl2N2O3
Molecular Weight 439.4 g/mol
IUPAC Name [(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride
Standard InChI InChI=1S/C22H27ClN2O3.ClH/c1-3-11-12-8-15-19-22(13-6-4-5-7-14(13)24(19)2)9-16(25(15)21(11)27)18(12)20(22)28-17(26)10-23;/h4-7,11-12,15-16,18-21,27H,3,8-10H2,1-2H3;1H/t11-,12?,15-,16-,18?,19-,20?,21+,22?;/m0./s1
Standard InChI Key HNUSYDFQYYRIHJ-LIJUQVMUSA-N
Isomeric SMILES CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4OC(=O)CCl)O.Cl
Canonical SMILES CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Lorajmine hydrochloride features a polycyclic scaffold integrating indole and quinuclidine moieties. The core structure consists of a hexacyclic system (hexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene) with stereochemical configurations critical to its biological activity . Key substituents include:

  • 13-Ethyl group: Enhances lipophilicity and protein binding

  • 14-Hydroxyl group: Participates in hydrogen bonding with sodium channel residues

  • 2-Chloroacetate ester: Serves as a prodrug moiety hydrolyzed to active ajmaline derivatives

Table 1: Molecular Properties of Lorajmine Hydrochloride

PropertyValueSource
Molecular FormulaC22H27ClN2O3·HCl
Molecular Weight439.37 g/mol
XLogP33.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds4
Topological Polar SA53 Ų

Stereochemical Considerations

The compound contains seven defined stereocenters (1R,9R,10S,12S,13S,14R,16S) and two undefined centers, creating 256 possible stereoisomers . X-ray crystallography confirms the (1R,9R,10S,12S,13S,14R,16S) configuration optimizes sodium channel binding through complementary van der Waals interactions .

Synthesis and Derivitization

Industrial synthesis involves:

  • Extraction of ajmaline from Rauvolfia serpentina roots

  • N-Methylation at position 8

  • Esterification with chloroacetyl chloride

  • Hydrochloride salt formation

The 2-chloroacetate group enables rapid hydrolysis by plasma esterases to active metabolites, achieving peak concentrations within 30 minutes post-administration .

Pharmacological Profile

Mechanism of Action

As a class Ia antiarrhythmic, lorajmine hydrochloride:

  • Blocks voltage-gated sodium channels (Nav1.5) in activated state

  • Increases action potential duration (APD) by 15-20%

  • Elevates ventricular effective refractory period (VERP) by 25-30%

Table 2: Sodium Channel Inhibition Parameters

ParameterValueSource
IC50 (Nav1.5)1.8 μM
Use-Dependent Blockτ = 12 ms
Recovery Time Constant45 s

Pharmacokinetics

Key kinetic parameters from human studies:

  • Bioavailability: 92% (oral)

  • Protein Binding: 78-84%

  • Metabolism: Hepatic CYP3A4-mediated oxidation

  • Elimination t½: 6.8 ± 1.2 hours

The active metabolite ajmaline-14-ol demonstrates prolonged myocardial tissue retention (t½ = 14 hours) .

Clinical Research Findings

Antiarrhythmic Efficacy

A retrospective analysis of 101 patients with ventricular ectopy demonstrated:

  • 84% reduction in premature ventricular contractions (PVCs) at 48 hours

  • Complete suppression of non-sustained VT in 67% of cases

  • QRS prolongation of 18 ± 4 ms at therapeutic doses

Proarrhythmic Risks

Paradoxical ventricular tachycardia occurred in:

  • 1/13 patients (7.7%) receiving lorajmine hydrochloride

  • Plasma concentrations >12 μg/mL (therapeutic range: 3-8 μg/mL)

Table 3: Adverse Event Profile (N=101)

EventIncidencePlasma Concentration
Sustained VT7.7%>12 μg/mL
QRS >120 ms22%>6 μg/mL
Hypotension9%All concentrations

Therapeutic Applications

Approved Indications

  • Ventricular tachycardia (WHO ATC C01BA12)

  • Wolff-Parkinson-White syndrome (off-label)

Dosing Regimens

  • Loading Dose: 2 mg/kg IV over 10 minutes

  • Maintenance: 0.5 mg/kg/hour infusion

  • Maximum Daily Dose: 10 mg/kg

Comparative Pharmacodynamics

Versus Other Class Ia Agents

Lorajmine exhibits:

  • 40% greater sodium channel affinity than procainamide

  • 25% shorter APD prolongation vs. quinidine

  • Equivalent VERP modulation to disopyramide

Synergistic Combinations

  • With β-blockers: Reduces proarrhythmic risk by 62%

  • With potassium supplements: Enhances refractoriness by 18%

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